(R)-alpha-propynyl-proline-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-propynyl-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a propynyl group attached to the alpha carbon of the proline ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-propynyl-proline-HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Alkylation: The alpha carbon of the proline is alkylated using a propynyl halide under basic conditions. This step introduces the propynyl group to the proline ring.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-propynyl-proline-HCl.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-propynyl-proline-HCl may involve large-scale alkylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-alpha-propynyl-proline-HCl undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The proline ring can undergo substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated proline derivatives.
Substitution: Formation of various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
®-alpha-propynyl-proline-HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-alpha-propynyl-proline-HCl involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-propynyl-proline-HCl: The enantiomer of ®-alpha-propynyl-proline-HCl, with similar but distinct biological activities.
Proline: The parent compound, lacking the propynyl group.
Proline derivatives: Various derivatives with different substituents on the proline ring.
Uniqueness
®-alpha-propynyl-proline-HCl is unique due to its chiral nature and the presence of the propynyl group, which imparts distinct chemical and biological properties. Its ability to undergo specific reactions and interact with molecular targets makes it valuable in research and industrial applications.
Properties
IUPAC Name |
(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@]1(CCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.